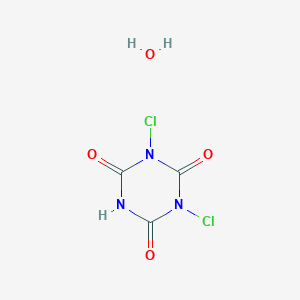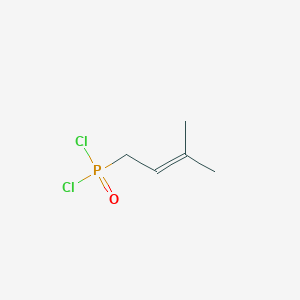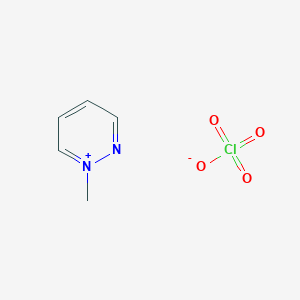
1-Methylpyridazin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpyridazin-1-ium perchlorate is a chemical compound with the molecular formula C5H7ClN2O4 It is a quaternary ammonium salt derived from pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylpyridazin-1-ium perchlorate can be synthesized through the methylation of pyridazine. One common method involves the reaction of pyridazine with methyl iodide in the presence of a base such as potassium carbonate. The resulting 1-methylpyridazine is then treated with perchloric acid to yield this compound .
Industrial Production Methods: Industrial production of perchlorates typically involves the electrochemical oxidation of chlorates. Sodium chlorate is often used as the starting material due to its high solubility. The electrochemical cell setup includes suitable anode materials with high oxygen overpotential to facilitate the conversion of chlorate to perchlorate .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylpyridazin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
Aplicaciones Científicas De Investigación
1-Methylpyridazin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 1-Methylpyridazin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to target proteins, altering their function and activity .
Comparación Con Compuestos Similares
1-Methylpyridinium chloride: Similar in structure but differs in the anion component.
Pyridazinium salts: These compounds share the pyridazine core but have different substituents and anions.
Uniqueness: 1-Methylpyridazin-1-ium perchlorate is unique due to its specific perchlorate anion, which imparts distinct chemical properties and reactivity compared to other pyridazinium salts. This uniqueness makes it valuable in specific applications where the perchlorate anion plays a crucial role .
Propiedades
Número CAS |
63858-85-5 |
|---|---|
Fórmula molecular |
C5H7ClN2O4 |
Peso molecular |
194.57 g/mol |
Nombre IUPAC |
1-methylpyridazin-1-ium;perchlorate |
InChI |
InChI=1S/C5H7N2.ClHO4/c1-7-5-3-2-4-6-7;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
QQTFYQPJWOFXQA-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC=N1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
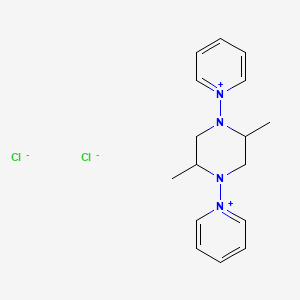

![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)

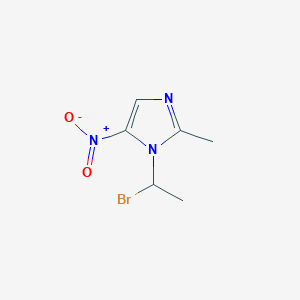
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)

